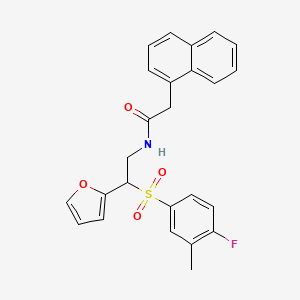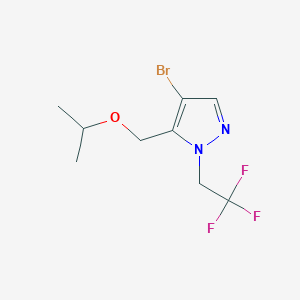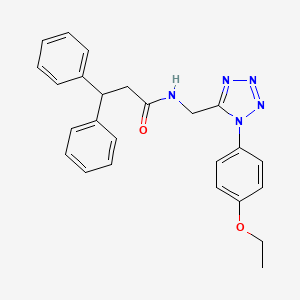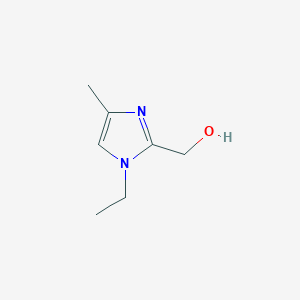
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antibacterial and Antimicrobial Properties : Compounds containing the 1,3,4-oxadiazole moiety and piperidine or pyrrolidine rings have been synthesized and found to exhibit strong antimicrobial activity. A structure–activity study revealed their effectiveness against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Antitubercular Activity : Certain derivatives were tested for their tuberculostatic activity, demonstrating the potential for treating tuberculosis. The structure of these compounds and their biological activities indicate a promising direction for further drug discovery efforts (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
Anticancer Potential : Research into 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has identified them as a new chemical class of antiproliferative agents acting as tubulin inhibitors. This discovery opens a new avenue for cancer therapy research, suggesting these compounds can disrupt cancer cell division (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, Hamel, & Gakh, 2014).
Alzheimer’s Disease Research : Novel N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds showed enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, indicating their potential utility in therapeutic applications (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Wirkmechanismus
1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They are known to interact with various targets in the cell, leading to their anti-infective properties . .
The mode of action of 1,2,4-oxadiazoles depends on their specific chemical structure and the target they interact with . Without specific information about the target of “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” or “5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride”, it’s difficult to explain its mode of action.
The biochemical pathways affected by 1,2,4-oxadiazoles also depend on their specific targets . Without knowing the specific target of “this compound” or “5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride”, it’s hard to summarize the affected pathways and their downstream effects.
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, depend on its chemical structure. Without specific studies on “this compound” or “5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride”, it’s hard to outline its ADME properties and their impact on bioavailability.
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects . Without this information for “this compound” or “5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride”, it’s hard to describe its molecular and cellular effects.
Eigenschaften
IUPAC Name |
5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-2-7-12-9(6-1)10-13-11(15-14-10)8-4-3-5-8;/h8-9,12H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEJFHMPGWJLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC(=N2)C3CCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2558196.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2558197.png)

![diethyl 2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2558202.png)


![Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)
![(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B2558211.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)

![6-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2558216.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)
